4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one hydrochloride
Description
4-(1-Butyl-1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one hydrochloride is a synthetic small molecule featuring a benzimidazole core fused to a pyrrolidin-2-one scaffold. The compound includes a butyl group at the N1 position of the benzimidazole and a 2-ethylphenyl substituent on the pyrrolidinone ring. Its hydrochloride salt form enhances aqueous solubility, a common strategy for improving pharmacokinetic properties in drug development .
Properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O.ClH/c1-3-5-14-25-21-13-9-7-11-19(21)24-23(25)18-15-22(27)26(16-18)20-12-8-6-10-17(20)4-2;/h6-13,18H,3-5,14-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHRLEKAFFJVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4CC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and a suitable carboxylic acid or its derivative to form the benzimidazole ring.
Alkylation: Introduction of the butyl group via alkylation using butyl halides under basic conditions.
Formation of Pyrrolidinone Ring: Cyclization reaction involving an appropriate amine and a carbonyl compound to form the pyrrolidinone ring.
Substitution Reaction: Introduction of the 2-ethylphenyl group through a substitution reaction.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up processes to handle larger quantities of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield hydroxylated or carboxylated derivatives.
- Reduction may produce amine or alcohol derivatives.
- Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to key analogs based on structural features, physicochemical properties, and reported biological activities.
Substituent Variations on the Pyrrolidinone Ring
- Target Compound: Pyrrolidinone substituent: 2-Ethylphenyl group. Benzimidazole substituent: N1-butyl. Molecular Weight: ~442.0 g/mol (based on a related hydrochloride analog in ).
- Compound 21b (): Pyrrolidinone substituent: 3,5-Dichloro-2-hydroxyphenyl. Benzimidazole substituent: Unsubstituted (1H-benzo[d]imidazol-2-yl). Key Properties: Higher polarity due to hydroxyl and chloro groups; melting point 231–232°C. Activity: Not explicitly stated, but structurally similar compounds with dichloro substituents often exhibit enhanced bioactivity due to increased electrophilicity .
- Compound 5a–h (): Pyrrolidinone substituent: 4-(Naphthalen-2-yl)thiazol-2-yl. Benzimidazole substituent: Unsubstituted. Key Properties: Bulky naphthyl-thiazolyl group likely reduces solubility but improves target binding via π-π interactions.
Substituent Variations on the Benzimidazole Core
- Compound 5cb (): Benzimidazole substituent: Carboxamide at position 3. Pyrrolidinone substituent: 3-Oxo-3-(phenylamino)propyl. Activity: Not explicitly reported, but carboxamide groups are known to enhance receptor affinity in medicinal chemistry .
- Compound in : Benzimidazole substituent: 5-Fluoro. Pyrrolidinone substituent: 3,5-Dichloro-2-hydroxyphenyl. Activity: Demonstrated potent cytotoxicity against A549 lung cancer cells (IC₅₀ unspecified), attributed to electron-withdrawing chloro and fluoro groups enhancing DNA intercalation .
Physicochemical and Pharmacokinetic Considerations
- Hydrochloride Salts : The target compound and its analog in utilize hydrochloride salts to improve water solubility, a critical factor for oral bioavailability.
Research Implications and Limitations
- Activity Gaps : Direct biological data for the target compound are absent in the evidence; inferences rely on analogs with shared scaffolds.
- Synthesis Methods : The evidence highlights reflux-based synthesis () and nucleophilic aromatic substitution () as viable routes for related compounds, which could guide future synthetic optimization .
Biological Activity
4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process. The starting materials often include substituted benzimidazoles and pyrrolidinones, which undergo reactions such as condensation, cyclization, and acylation. The specific conditions can vary, but common solvents include ethanol or acetic acid, and the reactions may require heating under reflux.
Example Synthesis Route
- Condensation Reaction : Combine 1-butyl-1H-benzimidazole with an appropriate carbonyl compound.
- Cyclization : Introduce a pyrrolidinone moiety through cyclization.
- Hydrochloride Formation : Treat the final product with hydrochloric acid to obtain the hydrochloride salt.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole and pyrrolidinone have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study demonstrated that a closely related compound exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating potent anticancer activity. The structure-activity relationship analysis suggested that the presence of the benzimidazole moiety is crucial for enhancing cytotoxicity.
Antimicrobial Activity
Compounds featuring benzimidazole structures have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Target Compound | Various | < 20 µg/mL (preliminary data) |
Neuroprotective Effects
Recent investigations have suggested neuroprotective effects for similar compounds in models of neurodegenerative diseases. The proposed mechanism includes modulation of neurotransmitter systems and reduction of oxidative stress.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Benzimidazole Moiety : Essential for interaction with biological targets.
- Pyrrolidinone Ring : Influences lipophilicity and membrane permeability.
Table 2: Structure Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Benzimidazole Substituents | Enhances binding affinity |
| Pyrrolidinone Configuration | Affects bioavailability |
| Ethyl Phenyl Substitution | Modulates selectivity |
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions are required?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of substituted benzo[d]imidazole precursors with pyrrolidinone derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the core structure .
- Step 2: Alkylation or arylation at the 1-position of the benzimidazole using 2-ethylphenyl halides, often requiring anhydrous conditions and refluxing in aprotic solvents like acetonitrile .
- Step 3: Hydrochloride salt formation via acidification with HCl in ethanol, followed by recrystallization for purification .
Key conditions: Temperature control (60–100°C), inert atmosphere (N₂/Ar), and column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediate purification .
Basic: Which spectroscopic and chromatographic methods are critical for structural validation and purity assessment?
Answer:
- 1H/13C NMR: Confirms regioselectivity of substitutions (e.g., benzimidazole C2 linkage, pyrrolidinone carbonyl at δ ~175 ppm) .
- ESI-MS/HPLC-MS: Verifies molecular ion ([M+H]⁺) and detects impurities (e.g., unreacted intermediates) with a C18 column and acetonitrile/water gradient .
- XRD: Resolves crystallographic ambiguity in cases of polymorphic forms, particularly for the hydrochloride salt .
- HPLC-PDA: Quantifies purity (>95%) using a reverse-phase method with UV detection at λ = 254 nm .
Advanced: How can researchers optimize reaction yields for the benzimidazole ring formation, and what statistical approaches are recommended?
Answer:
- Catalyst screening: Test Pd/Cu-based catalysts for cross-coupling steps; e.g., CuI/1,10-phenanthroline improves aryl-alkyl bond formation .
- Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize variables (temperature, solvent polarity, stoichiometry). For example, a central composite design can model the effect of DMF:H₂O ratios on cyclization efficiency .
- Microwave-assisted synthesis: Reduces reaction time (30–60 minutes vs. 12 hours conventional) while maintaining yields >80% .
Advanced: What in vitro models are suitable for evaluating the compound’s anticancer activity, and how should data contradictions be addressed?
Answer:
- Cell line panels: Use NCI-60 or patient-derived xenograft (PDX) models to assess IC₅₀ variability across cancer types (e.g., breast MDA-MB-231 vs. lung A549) .
- Mechanistic assays: Combine Western blot (apoptosis markers: Bcl-2, Bax) and flow cytometry (cell cycle arrest) to resolve discrepancies between cytotoxicity and phenotypic outcomes .
- Data normalization: Apply Z-score standardization to account for batch effects in high-throughput screens .
Advanced: How can researchers resolve contradictory solubility data in polar vs. nonpolar solvents?
Answer:
- Hansen solubility parameters (HSP): Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to predict solubility in solvents like DMSO (δP = 16.4) vs. chloroform (δP = 3.1) .
- DSC/TGA: Identify polymorphic transitions (e.g., anhydrous vs. monohydrate forms) that alter solubility profiles .
- Co-solvency studies: Use water-ethanol or PEG-based systems to enhance solubility for in vivo formulations .
Advanced: What computational strategies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Docking simulations: Map interactions with biological targets (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .
- QSAR modeling: Train regression models (e.g., partial least squares) on descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors .
- MD simulations: Analyze binding stability (RMSD < 2 Å over 100 ns) to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
